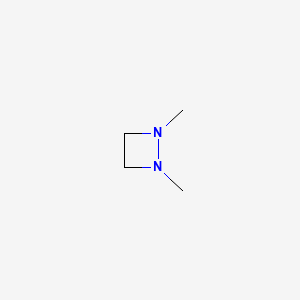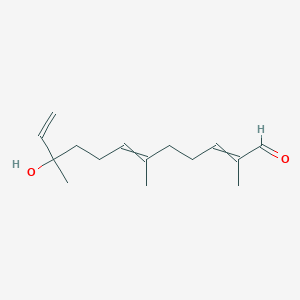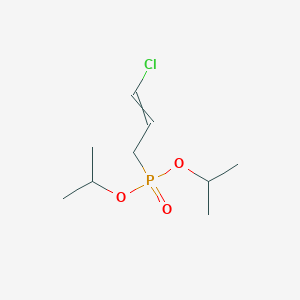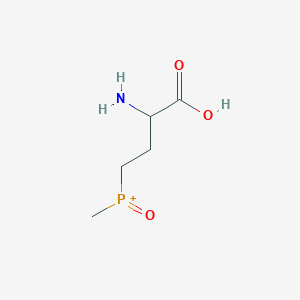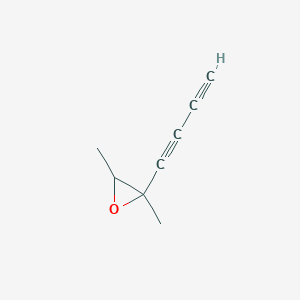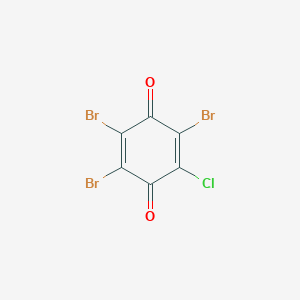
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C6Br3ClO2 This compound is characterized by the presence of three bromine atoms, one chlorine atom, and a dione structure within a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione typically involves the bromination and chlorination of cyclohexa-2,5-diene-1,4-dione. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where cyclohexa-2,5-diene-1,4-dione is treated with bromine and chlorine in the presence of catalysts to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives.
Applications De Recherche Scientifique
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through halogen bonding and electrophilic interactions. The compound can form stable complexes with nucleophiles, leading to various biochemical and chemical effects. The pathways involved include halogenation and dehalogenation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Tribromocyclohexa-2,5-diene-1,4-dione: Lacks the chlorine atom but has similar bromination.
2,3,5-Trichlorocyclohexa-2,5-diene-1,4-dione: Contains chlorine atoms instead of bromine.
2,3,5-Tribromo-6-fluorocyclohexa-2,5-diene-1,4-dione: Substitutes chlorine with fluorine.
Propriétés
Numéro CAS |
46008-81-5 |
|---|---|
Formule moléculaire |
C6Br3ClO2 |
Poids moléculaire |
379.23 g/mol |
Nom IUPAC |
2,3,5-tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6Br3ClO2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
Clé InChI |
PQAQNWSPNSUKMJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


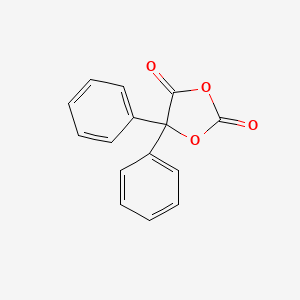
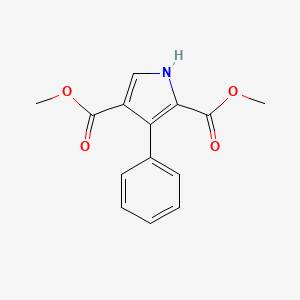
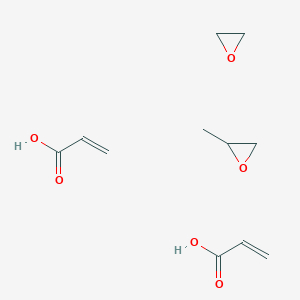

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
